![molecular formula C12H19NO B13187357 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13187357.png)
6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and a nitrile group. The presence of the oxaspiro and nitrile functionalities makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the formation of the spirocyclic structure followed by the introduction of the nitrile group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The nitrile group can then be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or alkane functionalities.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure may also influence the compound’s binding affinity to certain enzymes or receptors, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: An aromatic amine with similar steric properties.
2-Pyridinecarbonitrile: A nitrile-containing compound with a different ring structure.
1H-Indole-3-carbaldehyde: An indole derivative with a nitrile group.
Uniqueness
6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the oxaspiro and nitrile functionalities makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
6-propan-2-yl-1-oxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-9(2)10-4-3-6-12(7-5-10)11(8-13)14-12/h9-11H,3-7H2,1-2H3 |
InChI Key |
WQMGNFMECNQBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC2(CC1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


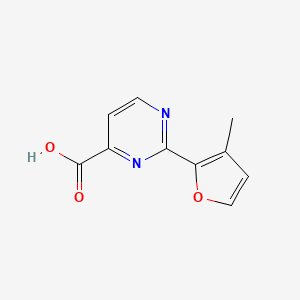
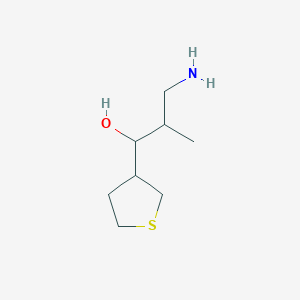

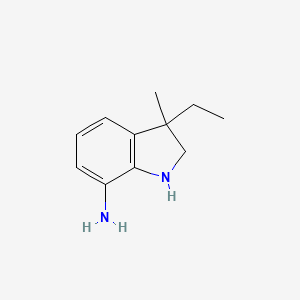
![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)
![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
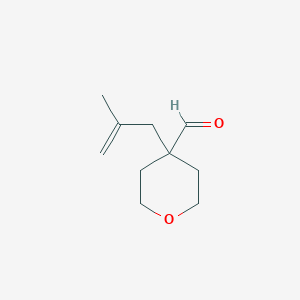

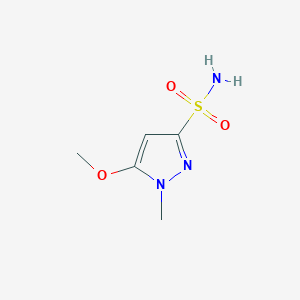
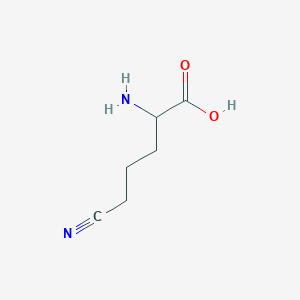
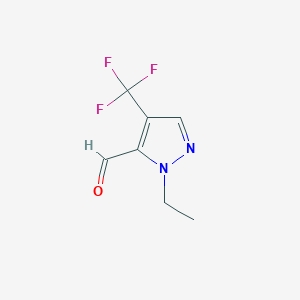
![Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B13187326.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
